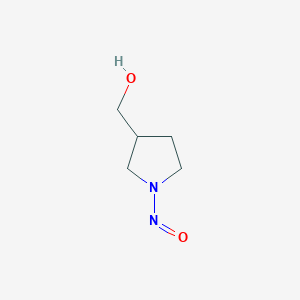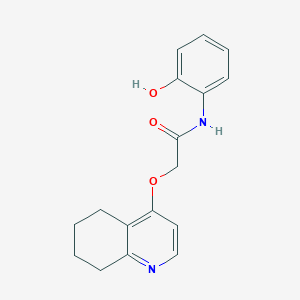
N-(2-hydroxyphenyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxyphenyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide, also known as THQA, is a synthetic compound that has been widely studied for its potential applications in the field of medicinal chemistry. THQA has been found to possess a range of interesting properties that make it a promising candidate for the development of new drugs and therapies.
Aplicaciones Científicas De Investigación
Antimalarial Activity
One of the prominent applications of compounds related to "N-(2-hydroxyphenyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide" is in the synthesis of antimalarial agents. For instance, derivatives of this compound have been prepared and evaluated for their antimalarial potency against Plasmodium berghei in mice, showing significant activity and potential for clinical trials in humans due to their pharmacokinetic properties allowing extended protection against infection even after oral administration (Werbel et al., 1986).
Structural Studies and Properties
Research into the structural aspects of amide-containing isoquinoline derivatives similar to the mentioned compound reveals interesting properties. These compounds can form gels or crystalline salts upon treatment with different acids, displaying potential for creating new material forms with specific functionalities. The fluorescence emission properties of these compounds suggest their utility in designing fluorescence-based sensors or materials (Karmakar et al., 2007).
Antiproliferative Activities
Another significant application is in the field of anticancer research, where certain derivatives have been synthesized and tested for their antiproliferative activities against various human cancer cell lines. These compounds exhibit specific cytotoxicity against cancer cells, indicating their potential as leads for developing new anticancer therapies (I‐Li Chen et al., 2013).
Antifungal Agents
Compounds related to "this compound" have also been identified as promising antifungal agents, exhibiting broad-spectrum activity against Candida and Aspergillus species. This discovery could pave the way for new treatments for fungal infections, addressing the growing concern of antifungal resistance (Bardiot et al., 2015).
Novel Synthesis and Characterization
Research also includes the synthesis and characterization of novel compounds within this chemical family, providing insights into their chemical behavior and potential applications in various fields of chemistry and biology. Such studies contribute to the broader understanding of these compounds' roles in scientific research and potential therapeutic applications (Durgadas et al., 2013).
Propiedades
IUPAC Name |
N-(2-hydroxyphenyl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-15-8-4-3-7-14(15)19-17(21)11-22-16-9-10-18-13-6-2-1-5-12(13)16/h3-4,7-10,20H,1-2,5-6,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMXDWUQBYQPNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC=CC(=C2C1)OCC(=O)NC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2457240.png)
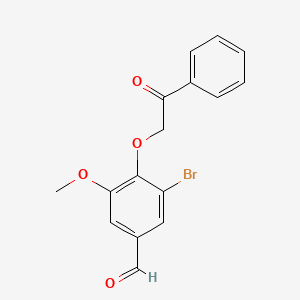
![2-chloro-8-methyl-N-[(5-methylthiophen-2-yl)methyl]quinoline-3-carboxamide](/img/structure/B2457243.png)
![{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate](/img/structure/B2457247.png)
![3-{[(4-Ethylphenyl)amino]carbonyl}-7-(4-methoxyphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2457248.png)

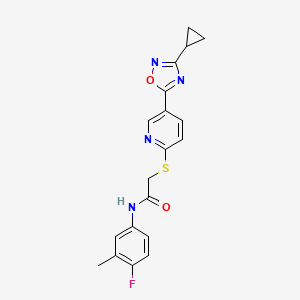
![5-((4-Phenylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2457253.png)
![Methyl 2-[(4-bromobenzene)sulfonamido]acetate](/img/structure/B2457255.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/no-structure.png)

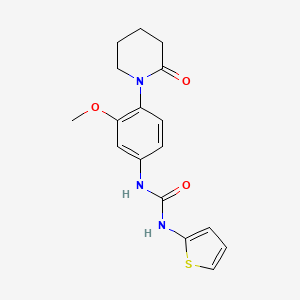
![5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2457260.png)
